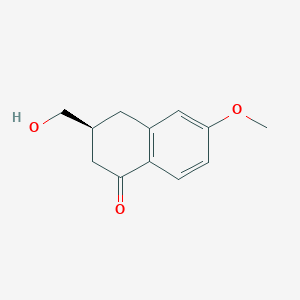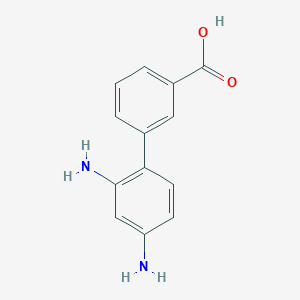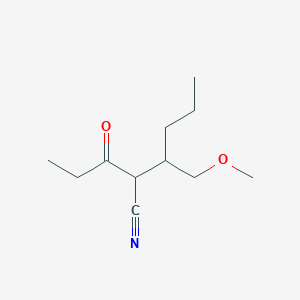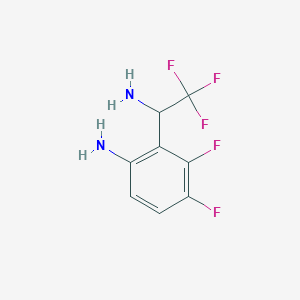
magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane is a complex organometallic compound that combines magnesium with an organic amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane typically involves the reaction of magnesium with N,N-diethyl-2-methanidylbutan-1-amine in the presence of an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether, which help stabilize the reactive intermediates formed during the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents and mild temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane exerts its effects involves its ability to donate electrons and form stable complexes with other molecules. This electron-donating capability allows it to participate in various chemical reactions, influencing molecular targets and pathways. The compound’s interaction with biological molecules can modulate enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride: A simpler magnesium compound used in various applications, including deicing and as a supplement.
Magnesium sulfate: Known for its use in medicine, particularly in treating eclampsia and as a laxative.
Magnesium oxide: Commonly used as a refractory material and in the production of magnesium metal.
Uniqueness
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane stands out due to its complex structure, which combines the properties of magnesium with an organic amine. This unique combination allows it to participate in a wider range of chemical reactions and applications compared to simpler magnesium compounds.
Eigenschaften
CAS-Nummer |
651304-13-1 |
|---|---|
Molekularformel |
C11H25MgN |
Molekulargewicht |
195.63 g/mol |
IUPAC-Name |
magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane |
InChI |
InChI=1S/C9H20N.C2H5.Mg/c1-5-9(4)8-10(6-2)7-3;1-2;/h9H,4-8H2,1-3H3;1H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
DPSUNJUENCBOQL-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].CCC([CH2-])CN(CC)CC.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)

![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)



![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)


